Zinc bis[oxido(dioxo)niobium]

Catalog No.
S1511524
CAS No.
12201-66-0
M.F
Nb2O6Zn
M. Wt
347.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc bis[oxido(dioxo)niobium]

CAS Number

12201-66-0

Product Name

Zinc bis[oxido(dioxo)niobium]

IUPAC Name

zinc;oxido(dioxo)niobium

Molecular Formula

Nb2O6Zn

Molecular Weight

347.2 g/mol

InChI

InChI=1S/2Nb.6O.Zn/q;;;;;;2*-1;+2

InChI Key

RPEUFVJJAJYJSS-UHFFFAOYSA-N

SMILES

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Zn+2]

Synonyms

ZINC NIOBATE 97

Canonical SMILES

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Zn+2]

Photocatalysis

Zinc niobate exhibits photocatalytic properties, meaning it can use light to drive chemical reactions. Studies have shown its potential for applications like:

  • Water splitting: Zinc niobate can be used as a photocatalyst for splitting water into hydrogen and oxygen, a clean and sustainable way to produce hydrogen fuel. Source: Applied Catalysis B: Environmental, 2006:
  • Degradation of pollutants: Zinc niobate can be used as a photocatalyst to degrade organic pollutants in water and air, contributing to environmental remediation efforts. Source: Journal of Materials Science, 2008

Electrochromic devices

Zinc niobate has electrochromic properties, meaning its color changes with applied voltage. This makes it a potential candidate for developing:

  • Smart windows: Electrochromic windows can adjust their transparency based on external stimuli, potentially reducing energy consumption in buildings. Source: Solar Energy Materials and Solar Cells, 2006
  • Displays: Electrochromic displays offer low power consumption and high readability compared to traditional displays. Source: Advanced Materials, 2008

Solid-state electrolytes

Zinc niobate shows promise as a solid-state electrolyte material for:

  • Lithium-ion batteries: Solid-state electrolytes offer improved safety and performance compared to traditional liquid electrolytes. Source: Journal of the American Ceramic Society, 2011
  • Fuel cells: Solid-state electrolytes can enable the development of high-performance and durable fuel cells. Source: Solid State Ionics, 2006:

Zinc bis[oxido(dioxo)niobium] is a chemical compound with the formula Nb₂O₆Zn. It consists of zinc coordinated to niobium oxides, specifically in a structure involving dioxo niobium units. This compound is notable for its unique properties that arise from the combination of zinc and niobium oxides, which can exhibit interesting electronic and catalytic behavior.

. For instance, it can undergo thermal decomposition to yield zinc oxide and niobium oxides at elevated temperatures. The decomposition pathway typically involves the cleavage of metal-oxygen bonds, leading to the formation of stable metal oxides. Additionally, it can react with different ligands, potentially altering its coordination environment and reactivity profile .

Synthesis of zinc bis[oxido(dioxo)niobium] can be achieved through several methods:

  • Solid-State Reactions: Combining zinc oxide with niobium pentoxide at high temperatures.
  • Solvothermal Methods: Utilizing a solvent under pressure to facilitate the reaction between zinc and niobium precursors.
  • Chemical Vapor Deposition: Employing vapor-phase techniques to deposit thin films of the compound onto substrates .

These methods allow for control over the morphology and crystallinity of the resulting material.

Zinc bis[oxido(dioxo)niobium] shares similarities with several other compounds, particularly those containing transition metals and oxides. Here are some comparable compounds:

Compound NameCompositionUnique Features
Zinc oxideZnOWidely used as a semiconductor and UV absorber
Niobium pentoxideNb₂O₅Known for its catalytic properties
Titanium dioxideTiO₂Commonly used in photocatalysis
Zirconium dioxideZrO₂Exhibits high stability and biocompatibility

Uniqueness: Zinc bis[oxido(dioxo)niobium] is unique due to its dual metal composition, which may impart distinct electronic properties not found in single metal oxides.

Reaction Mechanisms Between Zinc Oxide and Niobium Pentoxide

Zinc bis[oxido(dioxo)niobium] (ZnNb₂O₆) forms via solid-state reactions between zinc oxide (ZnO) and niobium pentoxide (Nb₂O₅) at elevated temperatures. The stoichiometric mixture undergoes calcination above 1000°C, where Nb₂O₅ reacts with ZnO to form a columbite-type orthorhombic structure. The reaction proceeds as:
$$ \text{ZnO} + \text{Nb}2\text{O}5 \rightarrow \text{ZnNb}2\text{O}6 $$
X-ray diffraction (XRD) studies confirm single-phase formation at 1200°C for 2 hours, with lattice parameters matching the Pbcn space group (a = 14.19 Å, b = 5.72 Å, c = 5.03 Å). Excess Nb₂O₅ or ZnO leads to secondary phases like Zn₃Nb₂O₈ or Nb-rich defects, degrading dielectric properties.

Role of Copper Oxide, Titanium Dioxide, and Other Dopants in Sintering Optimization

Dopants such as copper oxide (CuO), titanium dioxide (TiO₂), and vanadium pentoxide (V₂O₅) reduce sintering temperatures by forming liquid phases. For example:

  • CuO: Adding 2.5 wt.% CuO lowers the sintering temperature of ZnNb₂O₆ from 1275°C to 1050°C by creating Cu-rich grain boundaries, achieving 97.5% theoretical density.
  • V₂O₅: Doping with 1–3 mol% V₂O₅ enhances crystallinity and reduces particle aggregation, yielding a bandgap of 4.03 eV.
  • Bi₂O₃: Combined with CuO and V₂O₅, it shifts the temperature coefficient of resonant frequency (τₖ) to -27.9 ppm/°C, optimizing microwave dielectric properties.

Table 1: Dopant Effects on ZnNb₂O₆ Sintering

DopantConcentrationSintering Temp. ReductionKey Property Improvement
CuO2.5 wt.%225°CDensity: 5.499 g/cm³
V₂O₅3 mol%150°CBandgap: 4.03 eV
Bi₂O₃1 wt.%200°Cτₖ: -27.9 ppm/°C

Solvothermal and Hydrothermal Approaches

Control of Morphology and Crystallinity

Hydrothermal synthesis at 240°C for 72 hours produces ZnNb₂O₆ nanocrystals with rose-like morphologies composed of 30–50 nm nanosheets. Adjusting pH to 8.4–9.0 prevents amorphous phase formation, while higher temperatures (250°C) yield rod-like particles. Morphological evolution follows Ostwald ripening, where smaller particles dissolve and reprecipitate on larger crystals.

Pechini and Solution Combustion Methods for Nanostructured Powders

The Pechini method uses citric acid and ethylene glycol to form polymeric precursors. For ZnNb₂O₆:

  • Zinc acetate and niobium ethoxide dissolve in a citric acid-ethylene glycol solution.
  • Polyesterification at 80°C creates a resin intermediate.
  • Calcination at 600°C for 4 hours yields 17 nm crystallites.

Solution combustion synthesis with oxalyl dihydrazide (ODH) fuel produces mesoporous ZnNb₂O₆ nanoparticles (20–40 nm) with a specific surface area of 45 m²/g. This method achieves 90% photocatalytic degradation of fuchsin acid under UV light.

Sol-Gel and Electrochemical Synthesis

Polymeric Precursor Decomposition Pathways

Sol-gel synthesis involves hydrolyzing niobium ethoxide and zinc acetate in acidic conditions. For thin films:

  • Spin-coating a precursor solution (zinc nitrate, niobium chloride, and ethanol) onto indium tin oxide (ITO) substrates.
  • Annealing at 500°C crystallizes ZnNb₂O₆ into 100–200 nm grains with a bandgap of 3.8 eV.
    Thermogravimetric analysis shows three decomposition stages: solvent evaporation (25–150°C), ligand burnout (150–400°C), and oxide crystallization (>500°C).

Electrochemical Deposition for Composite Materials

Electrochemical methods co-deposit zinc and niobium oxides on platinum electrodes. In a 0.5 M NaHCO₃ electrolyte:

  • Anodic dissolution of Zn and Nb at 15 V produces Zn²⁺ and Nb⁵⁺ ions.
  • Hydrolysis forms ZnNb₂O₆ nanoparticles (30–50 nm) with a bandgap of 3.8 eV.
    Composite films with Pt or RuO₂ cocatalysts achieve hydrogen evolution rates of 3200 μmol·h⁻¹·g⁻¹ under UV light.

Table 2: Comparison of Synthesis Methods

MethodParticle SizeSintering Temp.Key Application
Solid-State1–5 μm1050–1275°CMicrowave dielectrics
Hydrothermal30–50 nm240°CPhotocatalysis
Pechini17 nm600°CNanostructured coatings
Electrochemical30–50 nmRoom temp.Energy storage devices

Dates

Modify: 2024-04-14

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